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molecular formula C20H34O8 B1666534 Acetyl tributyl citrate CAS No. 77-90-7

Acetyl tributyl citrate

Cat. No. B1666534
M. Wt: 402.5 g/mol
InChI Key: QZCLKYGREBVARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06403825B1

Procedure details

German Pat. No. 1 041 944 describes a process in which a citric acid ester is said to be prepared from a crude citric acid broth. Specifically, the authors describe a process for producing an ester of citric acid, in which a raw 30% citric acid broth is dehydrated with benzene and ethanol to a syrup. Butanol and butyl acetate, along with a tin catalyst, are added to the syrup and the mixture is heated to a temperature of 140-160° C., whereupon the reaction is halted with potassium hydroxide. The resulting reaction product is washed with sodium carbonate in water, and the crude mixture distilled. The authors report yielding acetyl tributyl citrate in the recovered material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].[CH:14]1[CH:19]=[CH:18][CH:17]=CC=1.[CH2:20]([OH:22])[CH3:21].[OH-].[K+]>[Sn].C(OCCCC)(=O)C.C(O)CCC>[CH3:17][CH2:18][CH2:19][CH2:14][O:10][C:9]([CH2:8][C:3]([O:4][C:20]([CH3:21])=[O:22])([C:5]([O:7][CH2:14][CH2:19][CH2:18][CH3:17])=[O:6])[CH2:2][C:1]([O:13][CH2:1][CH2:2][CH2:3][CH3:5])=[O:12])=[O:11] |f:3.4,^3:24|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Sn]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 (± 10) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction product
WASH
Type
WASH
Details
is washed with sodium carbonate in water
DISTILLATION
Type
DISTILLATION
Details
the crude mixture distilled

Outcomes

Product
Name
Type
product
Smiles
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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